2-(9-benzyl-9H-purin-6-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Benzyl-9H-purin-6-yl)ethanethiol is a purine derivative with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . This compound is known for its unique structure, which includes a purine ring substituted with a benzyl group and an ethanethiol side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-benzyl-9H-purin-6-yl)ethanethiol typically involves the reaction of 9-benzyl-9H-purine-6-thiol with an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by the addition of an alkyl halide to introduce the ethanethiol side chain. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(9-Benzyl-9H-purin-6-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the benzyl group.
Substitution: The ethanethiol side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups to the ethanethiol side chain .
Wissenschaftliche Forschungsanwendungen
2-(9-Benzyl-9H-purin-6-yl)ethanethiol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(9-benzyl-9H-purin-6-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl group and ethanethiol side chain can enhance its binding affinity and selectivity for certain targets . The compound may also induce apoptosis in cancer cells by disrupting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(9-Benzyl-9H-purin-6-yl)ethanethiol can be compared with other similar compounds, such as:
2-(9-Benzyl-9H-purin-6-yl)ethanol: This compound has an ethanol side chain instead of an ethanethiol group, which can affect its chemical reactivity and biological activity.
9-Benzyl-9H-purine-6-thiol: Lacks the ethanethiol side chain, which may result in different binding properties and biological effects.
2-(9-Benzyl-9H-purin-6-yl)aminoethanol: Contains an aminoethanol side chain, which can introduce different functional groups and interactions.
The uniqueness of this compound lies in its specific combination of the purine ring, benzyl group, and ethanethiol side chain, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
920503-52-2 |
---|---|
Molekularformel |
C14H14N4S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
2-(9-benzylpurin-6-yl)ethanethiol |
InChI |
InChI=1S/C14H14N4S/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2 |
InChI-Schlüssel |
CSLAGERNIGJDGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.